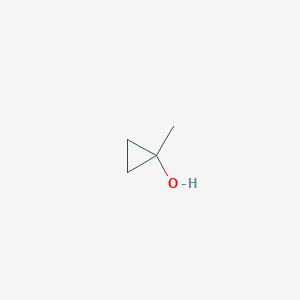

1-Methylcyclopropanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylcyclopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-4(5)2-3-4/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTCZGRRDXIGIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468631 | |

| Record name | 1-Methylcyclopropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29526-99-6 | |

| Record name | 1-Methylcyclopropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcyclopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Part 1: Core Directive - Unveiling the Fundamentals of 1-Methylcyclopropanol

<1-Methylcyclopropanol: An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

This compound is a fascinating and synthetically useful small-ring alcohol. Its structure, which features a highly strained cyclopropane ring, imparts unique chemical properties that have made it a molecule of significant interest in organic synthesis and medicinal chemistry. This guide provides a comprehensive technical overview of this compound, covering its core properties, synthesis, reactivity, and applications, with a particular focus on its relevance to researchers and professionals in the field of drug development.

A thorough understanding of the fundamental properties of this compound is the cornerstone of its effective and safe utilization in a laboratory setting.

Chemical Identity

-

Systematic IUPAC Name : 1-methylcyclopropan-1-ol[5]

-

Common Synonyms : 1-Methyl-1-cyclopropanol, Cyclopropanol, 1-methyl-[2][4]

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| Appearance | Colorless liquid or white crystalline powder | [1][4] |

| Boiling Point | 83.9 ± 8.0 °C at 760 Torr | [3][4][7] |

| Density | 1.050 ± 0.06 g/cm³ at 20 °C | [3][4][7] |

| Flash Point | 18.6 ± 10.9 °C | [4][7] |

| pKa | 15.38 ± 0.20 (Predicted) | [3][4] |

| Refractive Index | n20/D 1.414 | [1][4][7] |

| Solubility | Readily soluble in water (173 g/L at 25 °C) | [8] |

Part 2: Scientific Integrity & Logic - Synthesis, Reactivity, and Mechanistic Insights

As a senior application scientist, it is imperative to not only describe protocols but to explain the underlying principles that govern the synthesis and reactivity of this compound.

Synthesis of this compound: The Kulinkovich Reaction

The Kulinkovich reaction stands as a primary and efficient method for the synthesis of this compound.[9][10][11] This reaction involves the treatment of an ester, such as methyl acetate, with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[12]

Detailed Experimental Protocol:

-

Catalyst Preparation: In a flame-dried, inert-atmosphere flask, titanium(IV) isopropoxide is dissolved in an anhydrous solvent like diethyl ether.

-

Grignard Addition: A solution of ethylmagnesium bromide in diethyl ether is added dropwise to the titanium catalyst solution. This generates the active dialkyldialkoxytitanium reagent.[12]

-

Ester Introduction: Methyl acetate is then added slowly to the reaction mixture.

-

Reaction Progression: The reaction is stirred, typically at room temperature, until completion. The mechanism is believed to involve the formation of a titanacyclopropane intermediate.[12]

-

Aqueous Workup: The reaction is carefully quenched with water.

-

Purification: The product is isolated and purified, often by distillation, to yield this compound.

Causality and Trustworthiness in the Protocol:

-

Inert Atmosphere: The organometallic reagents are highly sensitive to air and moisture, necessitating an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition.

-

Anhydrous Conditions: The use of anhydrous solvents is critical as water will react with and destroy the Grignard reagent and the titanium catalyst.

-

Catalyst Choice: While titanium(IV) isopropoxide is commonly used, other titanium alkoxides like titanium tetramethoxide or titanium tetra(2-ethyl)hexyloxide have been investigated to minimize side product formation and simplify purification.[9][13][14]

-

Self-Validation: The progress of the reaction can be monitored by techniques such as gas chromatography to ensure the complete consumption of starting materials and the formation of the desired product.

Caption: Synthesis of this compound via the Kulinkovich Reaction.

Reactivity Profile: The Influence of Ring Strain

The chemical behavior of this compound is largely dictated by the significant ring strain inherent in the three-membered cyclopropane ring. This strain makes the ring susceptible to opening under various conditions, providing a pathway to a diverse range of molecular architectures.

Ring-Opening Reactions:

This compound can undergo ring-opening reactions, particularly under oxidative conditions, to generate β-keto radicals.[15][16][17] These reactive intermediates can then be trapped in tandem cyclization reactions to form more complex molecules like phenanthridines and oxindoles.[15]

Caption: Oxidative Ring-Opening and Tandem Cyclization of this compound.

Part 3: Visualization & Formatting - Applications in Drug Discovery

The unique structural features of the cyclopropyl group make it a valuable motif in medicinal chemistry.

The Cyclopropyl Group as a Bioisostere

In drug design, the cyclopropyl group is often employed as a bioisosteric replacement for other chemical groups. Its rigid nature can lock a molecule into a specific conformation, which can lead to enhanced binding affinity with a biological target.

Enhancing Metabolic Stability

A key advantage of incorporating a cyclopropyl ring into a drug candidate is the potential for increased metabolic stability. The carbon-hydrogen bonds in a cyclopropane ring are generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to those in more flexible alkyl chains.[18] This can lead to a longer half-life of the drug in the body.

Impact on Physicochemical Properties

The introduction of a cyclopropyl group can also modulate a drug's physicochemical properties, such as its lipophilicity and aqueous solubility, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

Applications of Cyclopropyl-Containing Drugs:

The cyclopropyl motif is present in a number of FDA-approved drugs, highlighting its importance in modern medicine.[19][20]

Safety Information

This compound is a flammable liquid and vapor.[1][6][8][21] It is harmful if swallowed and can cause serious eye damage.[1][6][8] Appropriate personal protective equipment, including safety glasses and gloves, should be worn when handling this compound, and it should be used in a well-ventilated area.[21][22]

References

- 1. 1-メチルシクロプロパノール | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-Methylcyclopropan-1-ol | 29526-99-6 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 1-methylcyclopropan-1-ol CAS 29526-99-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. This compound 85% | CAS: 29526-99-6 | AChemBlock [achemblock.com]

- 6. 1-Methylcyclopropan-1-ol | C4H8O | CID 11564466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. Cyclopropanol synthesis [organic-chemistry.org]

- 12. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 13. An improved synthesis of this compound using the Kulinkovich reaction | Minakem [minakem.com]

- 14. An improved synthesis of this compound using the Kulinkovich reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]

- 17. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. hyphadiscovery.com [hyphadiscovery.com]

- 19. scientificupdate.com [scientificupdate.com]

- 20. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]

- 21. fishersci.com [fishersci.com]

- 22. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Synthesis of 1-Methylcyclopropanol for Research Applications

Introduction: The Rising Prominence of the Cyclopropyl Motif in Modern Chemistry

The cyclopropyl group, once considered a mere curiosity due to its inherent ring strain, has emerged as a privileged scaffold in medicinal chemistry and drug discovery. Its unique stereoelectronic properties can impart profound effects on the pharmacological profile of a molecule. The rigid, three-dimensional nature of the cyclopropane ring can enhance binding affinity to biological targets, improve metabolic stability by blocking sites of oxidation, and favorably modulate physicochemical properties such as lipophilicity and aqueous solubility.[1][2] Consequently, the demand for versatile cyclopropyl building blocks has grown significantly. Among these, 1-Methylcyclopropanol stands out as a key synthetic intermediate, providing a reactive handle for the introduction of the 1-methylcyclopropyl moiety into more complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic methodologies for preparing this compound for research purposes, with a focus on mechanistic understanding and practical implementation.

Part 1: The Kulinkovich Reaction: A Primary Synthetic Route

The Kulinkovich reaction is a powerful and widely utilized method for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[3][4] This transformation is particularly well-suited for the preparation of 1-substituted cyclopropanols, including this compound.

Mechanism and Key Principles: The Role of the Titanacyclopropane Intermediate

The generally accepted mechanism of the Kulinkovich reaction involves the in-situ formation of a key titanacyclopropane intermediate.[3][5] The reaction commences with the dialkylation of the titanium(IV) isopropoxide catalyst by two equivalents of a Grignard reagent, such as ethylmagnesium bromide. This is followed by a β-hydride elimination, releasing ethane and forming the reactive titanacyclopropane species.[4][6]

This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester substrate. The reaction proceeds through a two-fold alkylation of the ester. The carbonyl group of the ester inserts into one of the titanium-carbon bonds of the titanacyclopropane, leading to an oxatitanacyclopentane intermediate. This intermediate then rearranges to a β-titanio ketone. Subsequent intramolecular insertion of the ketone carbonyl into the remaining titanium-carbon bond forms the cyclopropane ring, yielding a titanium cyclopropoxide. This species is then hydrolyzed during aqueous workup to afford the final cyclopropanol product.[3][5]

Visualizing the Mechanism: The Kulinkovich Reaction Pathway

Caption: The catalytic cycle of the Kulinkovich reaction for the synthesis of this compound.

Optimized Experimental Protocol for the Synthesis of this compound

The following protocol is an optimized procedure based on literature reports for the multigram synthesis of this compound.[7][8][9]

Materials:

-

Titanium(IV) isopropoxide or Titanium tetramethoxide

-

Ethylmagnesium bromide (solution in THF or diethyl ether)

-

Methyl acetate

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), add titanium(IV) isopropoxide (or tetramethoxide) and anhydrous diethyl ether or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add the ethylmagnesium bromide solution dropwise to the stirred titanium alkoxide solution over a period of 1.5 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional hour.

-

Add methyl acetate dropwise to the reaction mixture at 0 °C.

-

After the addition of methyl acetate, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Filter the resulting mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

-

Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by distillation.

Data Summary: Key Parameters for the Kulinkovich Reaction

| Parameter | Description | Reference(s) |

| Starting Material | Methyl acetate | [7] |

| Grignard Reagent | Ethylmagnesium bromide (EtMgBr) | [4][6] |

| Catalyst | Titanium(IV) isopropoxide (Ti(OiPr)₄) or Titanium tetramethoxide (Ti(OMe)₄) | [8][9] |

| Solvent | Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) | [3] |

| Temperature | 0 °C to room temperature | [6] |

| Typical Yield | 65-70% | [10] |

Part 2: The Simmons-Smith Reaction: An Alternative Approach

An alternative strategy for the synthesis of this compound involves the Simmons-Smith cyclopropanation of a silyl enol ether derived from acetone.[5][11] This two-step approach offers a different disconnection and may be advantageous in certain research contexts.

Mechanism and Application to Silyl Enol Ethers

The Simmons-Smith reaction typically employs an organozinc carbenoid, formed from diiodomethane and a zinc-copper couple, to cyclopropanate an alkene.[12] A well-established modification by Furukawa utilizes diethylzinc, which often provides higher yields and better reproducibility. For the synthesis of cyclopropanols, silyl enol ethers are excellent substrates. The silyloxy group activates the double bond towards cyclopropanation. The initial product is a silyl-protected cyclopropanol, which can be readily deprotected under mild acidic or fluoride-mediated conditions to yield the desired cyclopropanol.[11]

For the synthesis of this compound, the required starting material is the silyl enol ether of acetone, 2-(trimethylsilyloxy)propene. This can be readily prepared from acetone using standard methods, such as reaction with trimethylsilyl chloride and a base like triethylamine or by deprotonation with lithium diisopropylamide (LDA) followed by quenching with trimethylsilyl chloride.

Visualizing the Workflow: Silyl Enol Ether Formation and Cyclopropanation

Caption: Two-step synthesis of this compound via the Simmons-Smith reaction.

Proposed Experimental Protocol

Step 1: Synthesis of 2-(Trimethylsilyloxy)propene

-

To a solution of acetone and triethylamine in anhydrous dimethylformamide (DMF), add trimethylsilyl chloride dropwise at room temperature.

-

Stir the mixture overnight, then pour it into a mixture of ice and pentane.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain 2-(trimethylsilyloxy)propene.

Step 2: Simmons-Smith Cyclopropanation and Deprotection

-

To a solution of diiodomethane in anhydrous dichloromethane (DCM), add a solution of diethylzinc in hexanes dropwise at 0 °C under an inert atmosphere.

-

Stir the resulting solution for 30 minutes at 0 °C.

-

Add a solution of 2-(trimethylsilyloxy)propene in DCM dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with DCM, and wash the combined organic layers with brine.

-

To the organic solution, add a dilute solution of hydrochloric acid and stir for 30 minutes to effect deprotection.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude this compound by distillation.

Comparative Data: Kulinkovich vs. Simmons-Smith

| Feature | Kulinkovich Reaction | Simmons-Smith Reaction |

| Starting Material | Ester (e.g., Methyl acetate) | Ketone (Acetone) |

| Key Reagents | Grignard reagent, Titanium alkoxide | Diiodomethane, Diethylzinc, Silylating agent |

| Number of Steps | One-pot | Two steps (Silyl enol ether formation, then cyclopropanation) |

| Key Intermediate | Titanacyclopropane | Silyl enol ether |

| Potential Advantages | Atom economical, one-pot procedure | Milder conditions for cyclopropanation, avoids Grignard reagents |

| Potential Disadvantages | Requires stoichiometric amounts of Grignard reagent, can have side reactions | Two-step process, requires handling of pyrophoric diethylzinc |

Part 3: Characterization and Safety

Spectroscopic Analysis of this compound

The structure of the synthesized this compound should be confirmed by spectroscopic methods.

| Spectroscopic Data | Expected Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.86 (br s, 1H, OH), 1.45 (s, 3H, CH₃), 0.74-0.80 (m, 2H, CH₂), 0.42-0.48 (m, 2H, CH₂) |

| ¹³C NMR (C₆D₆, 100 MHz) | δ 52.42 (C-OH), 25.44 (CH₃), 14.98 (CH₂) |

| Molecular Formula | C₄H₈O |

| Molecular Weight | 72.11 g/mol |

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.[10]

Safety Precautions

-

Grignard Reagents (e.g., Ethylmagnesium bromide): Highly flammable and moisture-sensitive. Handle under an inert atmosphere.

-

Titanium Alkoxides (e.g., Titanium(IV) isopropoxide): Moisture-sensitive. Handle under an inert atmosphere.

-

Diethylzinc: Extremely pyrophoric and reacts violently with water. Must be handled with extreme caution under a strict inert atmosphere using appropriate syringe and cannula techniques.

-

Diiodomethane: Harmful if swallowed or inhaled. Use in a well-ventilated fume hood.

-

Flammable Solvents (e.g., Diethyl ether, THF, DCM): Use in a well-ventilated area away from ignition sources.

Always wear appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, when performing these reactions.

Conclusion

This guide has detailed two robust and reliable methods for the synthesis of this compound, a valuable building block in contemporary chemical research. The Kulinkovich reaction offers an efficient one-pot conversion from readily available esters, while the Simmons-Smith cyclopropanation of a silyl enol ether provides a viable two-step alternative. The choice of synthetic route will depend on the specific requirements of the research project, including available starting materials, scale, and familiarity with the handling of the requisite reagents. By understanding the underlying mechanisms and adhering to the detailed protocols and safety precautions, researchers can confidently prepare this compound for its diverse applications in the synthesis of novel chemical entities.

References

- 1. Catalytic asymmetric Simmons-Smith cyclopropanation of silyl enol ethers. Efficient synthesis of optically active cyclopropanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. publications.iupac.org [publications.iupac.org]

- 4. Collection - Catalytic Asymmetric SimmonsâSmith Cyclopropanation of Silyl Enol Ethers. Efficient Synthesis of Optically Active Cyclopropanol Derivatives - Organic Letters - Figshare [acs.figshare.com]

- 5. Item - Catalytic Asymmetric SimmonsâSmith Cyclopropanation of Silyl Enol Ethers. Efficient Synthesis of Optically Active Cyclopropanol Derivatives - figshare - Figshare [figshare.com]

- 6. mdpi.com [mdpi.com]

- 7. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. pubs.acs.org [pubs.acs.org]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. mdpi.com [mdpi.com]

- 12. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

solubility and stability of 1-Methylcyclopropanol in common lab solvents

An In-depth Technical Guide to the Solubility and Stability of 1-Methylcyclopropanol

Introduction: The Unique Profile of this compound

This compound (CAS: 29526-99-6, Mol. Formula: C₄H₈O) is a fascinating and synthetically useful small molecule.[1][2] As a tertiary alcohol incorporated into a strained cyclopropane ring, its chemical behavior is dictated by a delicate balance of polarity from the hydroxyl group and inherent reactivity from ring strain. This guide provides a comprehensive overview of its solubility and stability characteristics, offering both theoretical understanding and field-proven experimental protocols for researchers in synthetic chemistry and drug development. The preparation of this compound, typically via the Kulinkovich reaction, presents significant technical challenges due to its volatility (boiling point ~104 °C), water miscibility, and the difficulty in separating it from reaction by-products.[3] A thorough understanding of its physical and chemical properties is therefore paramount for its successful application.

Section 1: Solubility Profile

The solubility of this compound is governed by its small molecular size and the presence of a polar hydroxyl (-OH) group capable of hydrogen bonding. This structure imparts a degree of polarity that dictates its miscibility with a range of common laboratory solvents.

Theoretical Assessment: "Like Dissolves Like"

The principle of "like dissolves like" provides a strong predictive framework for the solubility of this compound.[4]

-

Polar Protic Solvents: The hydroxyl group can act as both a hydrogen bond donor and acceptor, suggesting strong affinity for polar protic solvents like water, methanol, and ethanol.

-

Polar Aprotic Solvents: The molecule's dipole moment allows for favorable dipole-dipole interactions with polar aprotic solvents such as acetone, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO).

-

Nonpolar Solvents: While the C4 hydrocarbon backbone provides some nonpolar character, the dominant influence of the hydroxyl group suggests lower solubility in purely nonpolar (alkane) solvents.[5] However, it is likely to be soluble in less polar solvents like dichloromethane and ethyl acetate, which can accommodate moderately polar solutes.

Quantitative and Qualitative Solubility Data

While exhaustive quantitative data across all solvents is not widely published, available information and empirical observations allow for a reliable solubility summary. The compound is described as water-miscible, a key challenge during its synthesis and workup.[3] One source quantifies its aqueous solubility as significant.[1]

| Solvent Class | Solvent Example | Predicted Solubility | Rationale & Citation |

| Polar Protic | Water | Highly Soluble (173 g/L at 25 °C) | Hydrogen bonding with the hydroxyl group.[1] Described as water miscible.[3] |

| Ethanol / Methanol | Miscible | Strong hydrogen bonding; similar alcohol functionality. | |

| Polar Aprotic | Acetone | Miscible | Favorable dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | Miscible | Highly polar solvent capable of accepting hydrogen bonds. | |

| Tetrahydrofuran (THF) | Miscible | Ethereal oxygen can act as a hydrogen bond acceptor. | |

| Moderately Polar | Dichloromethane (DCM) | Soluble | Capable of dissolving small, moderately polar molecules. |

| Ethyl Acetate | Soluble | Ester functional group can accept hydrogen bonds. | |

| Nonpolar | Hexane / Toluene | Sparingly Soluble to Insoluble | Mismatch in polarity; van der Waals forces are insufficient to overcome the solute's hydrogen bonding network.[5][6] |

Section 2: Chemical Stability and Degradation Pathways

The primary chemical liability of this compound is its susceptibility to rearrangement under acidic conditions. This reactivity is a direct consequence of the high ring strain of the cyclopropane ring.

Primary Degradation Pathway: Acid-Catalyzed Rearrangement

In the presence of acid, the hydroxyl group is protonated, forming a good leaving group (water). Departure of water would generate a highly unstable tertiary cyclopropyl cation. To relieve the immense ring strain, the C-C bond opposite the carbocation cleaves, leading to a ring-opened carbocation which rapidly rearranges to the more stable butan-2-one (methyl ethyl ketone).[7][8][9] This rapid decomposition is a critical consideration for its synthesis, purification, and storage.[7]

Caption: Acid-catalyzed rearrangement of this compound.

Other Stability Considerations

-

Thermal Stability: While specific studies on this compound are scarce, related substituted cyclopropanes are known to undergo thermal decomposition at elevated temperatures (e.g., >600 K for 1-methoxy-1-methylcyclopropane).[10][11] Therefore, prolonged exposure to high heat during distillation or storage should be avoided.

-

Basic Conditions: Attempted saponification of the acetate ester of this compound has been noted to cause rapid decomposition, suggesting that the molecule may also be unstable under strong basic conditions.[7]

Section 3: Experimental Protocols for Characterization

The following protocols provide robust, self-validating workflows for researchers to determine the solubility and stability of this compound. These methods are designed to account for the compound's volatility and reactivity.

Protocol 3.1: Qualitative Solubility Determination

This protocol establishes a rapid method to assess solubility in a range of solvents. The key is to use a consistent and systematic approach.

Methodology:

-

Preparation: Dispense 1.0 mL of the test solvent into a clean, dry 1-dram vial.

-

Analyte Addition: Add 50 µL of this compound to the solvent. This creates an approximate 5% v/v mixture.

-

Mixing: Cap the vial immediately to prevent evaporation. Vortex the mixture vigorously for 30 seconds.[4]

-

Observation: Let the vial stand for 1 minute. Visually inspect the solution against a well-lit background.

-

Classification:

-

Miscible/Soluble: A single, clear, homogeneous phase is observed.

-

Partially Soluble: The solution appears cloudy, or a significant portion of the added liquid has dissolved but a second phase remains.

-

Insoluble: Two distinct liquid phases are clearly visible, or the added liquid remains as undissolved droplets.[12]

-

Caption: Workflow for qualitative solubility testing.

Protocol 3.2: Stability Assessment via Isothermal Kinetic Monitoring by GC-MS

This protocol provides a quantitative method to assess the stability of this compound in a chosen solvent under controlled conditions. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis, allowing for separation and confident identification of the parent compound and its degradation products.[13]

Causality Behind Experimental Choices:

-

Isothermal Conditions: Maintaining a constant temperature is critical because reaction rates are highly temperature-dependent.

-

Internal Standard (IS): An internal standard (e.g., n-dodecane or another non-reactive, volatile compound) is essential. It corrects for variations in injection volume and instrument response, ensuring that any observed decrease in the analyte signal is due to degradation, not experimental error.

-

Quenching: For reactions in acidic or basic media, the reaction must be stopped ("quenched") immediately upon sampling to prevent further degradation before analysis. This is typically done by neutralizing the sample.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a stable, inert solvent such as ethyl acetate. Also prepare a stock solution of the internal standard (e.g., n-dodecane, 1 mg/mL) in the same solvent.

-

Reaction Setup: In a temperature-controlled vial (e.g., in a heating block or water bath set to 40 °C), add the solvent to be tested (e.g., 5.0 mL of water buffered to pH 4).

-

Initiation (t=0): Spike the test solvent with a known volume of the this compound stock solution to achieve the target starting concentration (e.g., 100 µg/mL). Vortex briefly.

-

Time-Point Sampling: At predetermined time intervals (e.g., t = 0, 15, 30, 60, 120, 240 minutes), withdraw a 100 µL aliquot of the reaction mixture.

-

Sample Workup: Immediately transfer the aliquot to a GC vial containing:

-

1.0 mL of a stable extraction solvent (e.g., ethyl acetate).

-

10 µL of the internal standard stock solution.

-

(If necessary) A quenching agent (e.g., a small amount of solid sodium bicarbonate to neutralize an acidic sample).

-

-

Vortex and Analyze: Cap the GC vial, vortex thoroughly, and analyze by GC-MS.

-

Data Analysis: Monitor the peak area of this compound and its primary degradant, butan-2-one. Calculate the ratio of the this compound peak area to the internal standard peak area at each time point. Plot this ratio versus time to determine the degradation kinetics.

Caption: Workflow for GC-MS based stability monitoring.

Section 4: Summary and Best Practices

-

Solubility: this compound is a polar molecule, highly soluble in water and other polar solvents (alcohols, acetone, DMSO). Its solubility decreases in nonpolar hydrocarbon solvents.

-

Stability: The compound is highly sensitive to acid, rapidly rearranging to butan-2-one. Care should be taken to avoid acidic conditions during workup, storage, and application. Storage at reduced temperatures and under a neutral, inert atmosphere is recommended.

-

Handling: Due to its volatility and potential for degradation, samples should be handled in well-ventilated areas, and containers should be kept tightly sealed. For quantitative work, always use controlled conditions and appropriate analytical techniques like GC-MS with an internal standard.

This guide provides the foundational knowledge and practical methodologies required to handle and study this compound effectively. By understanding its inherent properties and employing these robust protocols, researchers can confidently utilize this valuable synthetic building block.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1-Methylcyclopropan-1-ol | C4H8O | CID 11564466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. saltise.ca [saltise.ca]

- 5. Alkane - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Rearrangement [www2.chemistry.msu.edu]

- 10. Kinetics of the gas-phase thermal decompositions of 1-methoxy-1-methylcyclopropane and cis- and trans-1-methoxy-2-methylcyclopropane - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 11. Kinetics of the gas-phase thermal decompositions of 1-methoxy-1-methylcyclopropane and cis- and trans-1-methoxy-2-methylcyclopropane - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 12. chem.ws [chem.ws]

- 13. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]

Topic: Reactivity Profile of 1-Methylcyclopropanol with Electrophiles

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-Methylcyclopropanol, a strained three-membered ring alcohol, represents a uniquely versatile building block in modern organic synthesis. Its reactivity is dominated by the release of approximately 27-28 kcal/mol of ring strain, making it a potent precursor for a variety of chemical transformations. This guide provides a comprehensive analysis of the reactivity of this compound with electrophiles. We will delve into the mechanistic underpinnings of its reactions, which primarily proceed via two distinct pathways: direct electrophilic attack on the cyclopropane ring leading to ring-opening, or activation of the hydroxyl group to generate intermediates that can either preserve or cleave the ring. Particular emphasis is placed on its role as a stable and accessible homoenolate equivalent, a synthon of significant value in the construction of complex molecular architectures relevant to medicinal chemistry and materials science.

Introduction: The Unique Chemical Nature of this compound

The cyclopropyl group is a prevalent motif in numerous clinically approved drugs, valued for its ability to impart metabolic stability, conformational rigidity, and improved potency.[1] this compound (C₄H₈O) is an important synthetic intermediate that provides access to this structural class and its ring-opened derivatives.[][3] Its chemistry is governed by the inherent angle strain of the cyclopropane ring, where the C-C-C bond angles of 60° deviate significantly from the ideal 109.5° for sp³-hybridized carbons. This strain results in C-C bonds with significant p-character, making the cyclopropane ring behave similarly to a carbon-carbon double bond in its reactions with electrophiles.[4]

The presence of the hydroxyl group adds another layer of reactivity. It can act as a directing group, be protonated to form a good leaving group, or be converted into a metal alkoxide, which profoundly influences the subsequent reaction pathway. This duality makes this compound a powerful tool for synthetic chemists.

Acid-Catalyzed Ring Opening: A Gateway to Acyclic Ketones

The most fundamental reaction of this compound with an electrophile is its acid-catalyzed rearrangement. The electrophile, a proton (H⁺), initiates the reaction by protonating the hydroxyl group, converting it into a good leaving group (H₂O).

Mechanism Deep Dive: The departure of water generates a tertiary carbocation on the cyclopropane ring. This intermediate is highly unstable due to the increased ring strain of an sp²-hybridized carbon within the three-membered ring.[5] To relieve this strain, the ring rapidly opens. The cleavage occurs at the C1-C2 (or C1-C3) bond, leading to the formation of a more stable, resonance-stabilized homoallylic cation. Subsequent deprotonation by a weak base (like water or the conjugate base of the acid) yields butan-2-one. This process is mechanistically analogous to the pinacol rearrangement of 1,2-diols.[6][7]

The choice of which bond cleaves is dictated by the formation of the most stable carbocationic intermediate. In the case of this compound, the cleavage is symmetrical, but for substituted cyclopropanols, the reaction follows Markovnikov's rule, where the positive charge resides on the most substituted carbon.[4][8]

Caption: Acid-catalyzed ring opening of this compound.

Halogenation: Electrophilic Addition and Ring Cleavage

Similar to alkenes, cyclopropanes can undergo addition reactions with halogens (e.g., Br₂, Cl₂) and other halogenating agents.[9][10] For this compound, this reaction proceeds via an electrophilic attack on the electron-rich C-C bonds of the ring, leading to a ring-opened product.

Mechanism Deep Dive: The reaction is initiated by the electrophilic attack of the halogen (e.g., Br₂) on one of the cyclopropane C-C bonds. This can form a transient carbocation intermediate, which is then attacked by the halide anion (Br⁻). The result is the cleavage of the ring to form a 1,3-dihalogenated ketone, which may exist in equilibrium with its enol form. The regioselectivity of this addition is governed by the stability of the intermediate carbocation.

This reactivity provides a direct route to 1,3-difunctionalized acyclic compounds, which are valuable synthetic precursors.

| Electrophile | Reagent | Solvent | Product | Ref. |

| Bromine | Br₂ | CCl₄ | 1,3-Dibromobutan-2-one | [11] |

| Chlorine | Cl₂ | CH₂Cl₂ | 1,3-Dichlorobutan-2-one | [12] |

| N-Bromosuccinimide | NBS | H₂O/DMSO | 1-Bromo-3-hydroxybutan-2-one | [11] |

Role as a Homoenolate Equivalent: Reactions Mediated by Metals

One of the most powerful applications of this compound in synthesis is its function as a homoenolate equivalent . A homoenolate is a carbanionic species with the negative charge on the β-carbon relative to a carbonyl group. These are typically difficult to generate and handle directly. Cyclopropanols, upon treatment with Lewis acids or transition metals, undergo ring-opening to form stable metal homoenolates, which can then react with a wide range of electrophiles.[13][14]

Zinc-Mediated Reactions

Diethylzinc (Et₂Zn) is particularly effective in promoting the ring-opening of cyclopropanols to form zinc homoenolates.[15] These intermediates are nucleophilic and can add to electrophiles like aldehydes, ketones, and activated alkenes.

Mechanism Deep Dive: this compound reacts with Et₂Zn to form a zinc alkoxide. This intermediate undergoes a retro-oxy-Cope-like rearrangement, driven by the release of ring strain, to form a zinc homoenolate. This enolate can then be trapped by an electrophile. For instance, reaction with an aldehyde yields a vicinal anti-sec,tert-diol after workup.[15] The enolized form of the zinc homoenolate can also act as a bis-nucleophile, enabling reactions at the α-position.[16][17]

Caption: Generation and trapping of a zinc homoenolate.

Palladium-Catalyzed Cross-Coupling

Palladium catalysts can engage cyclopropanols in cross-coupling reactions.[18] The mechanism often involves the oxidative addition of a Pd(0) species into the C-C bond of the cyclopropanol, or more commonly, formation of a palladium alkoxide followed by β-carbon elimination. This generates a β-keto alkyl-palladium intermediate, which can then undergo reductive elimination with another ligand on the palladium center (e.g., an aryl or acyl group) to form a new C-C bond.[19] This strategy has been successfully applied to synthesize γ-diketones from amides and cyclopropanols.[19]

Oxidative Radical Ring-Opening

Beyond polar, two-electron pathways, this compound can undergo single-electron transfer (SET) oxidation to initiate a radical ring-opening. Reagents like manganese(III) acetate (Mn(OAc)₃) or photoredox catalysts can oxidize the cyclopropanol to a radical cation.[20][21]

Mechanism Deep Dive: The initial radical cation is unstable and rapidly undergoes homolytic cleavage of a C-C bond to relieve ring strain, generating a β-keto alkyl radical. This highly reactive radical intermediate can be trapped intramolecularly or intermolecularly. For example, it can add to biaryl isonitriles to synthesize phenanthridines or to N-aryl acrylamides to form oxindoles in a single step.[22] This approach provides a powerful method for constructing complex heterocyclic scaffolds.

Experimental Protocol: Zinc-Mediated Hydroxyallylation of Benzaldehyde

This protocol describes the synthesis of an anti-diol via the reaction of a zinc homoenolate derived from this compound with an aldehyde electrophile.[15]

Materials:

-

This compound (1.0 mmol, 72.1 mg)

-

Benzaldehyde (1.2 mmol, 127.3 mg)

-

Diethylzinc (1.0 M in hexanes, 2.0 mL, 2.0 mmol)

-

2,2'-Bipyridine (bpy) (2.0 mmol, 312.4 mg)

-

Anhydrous Tetrahydrofuran (THF), 3 mL

-

Saturated aqueous NH₄Cl solution

-

Diethyl ether

-

Anhydrous MgSO₄

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add 2,2'-bipyridine (312.4 mg).

-

Add anhydrous THF (3 mL) to dissolve the bpy.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add diethylzinc (2.0 mL of a 1.0 M solution in hexanes) to the stirred solution.

-

Stir the mixture at 0 °C for 15 minutes.

-

Add a solution of this compound (72.1 mg) in THF (1 mL) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The formation of the zinc homoenolate occurs during this step.

-

Add benzaldehyde (127.3 mg) to the reaction mixture.

-

Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired vicinal anti-sec,tert-diol.

Conclusion

This compound exhibits a rich and diverse reactivity profile with electrophiles, driven primarily by the energetic imperative to relieve ring strain. It can undergo acid-catalyzed rearrangements, electrophilic additions with halogens, and, most significantly, serve as a robust homoenolate equivalent in metal-mediated reactions. Furthermore, its ability to engage in radical ring-opening pathways opens avenues to complex heterocyclic systems. This versatility secures its role as a cornerstone building block for synthetic chemists aiming to construct complex molecules for applications in drug discovery, agrochemicals, and materials science. Understanding the mechanistic dichotomies of ring-opening versus ring-retention is paramount to harnessing its full synthetic potential.

References

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-Methylcyclopropan-1-ol | C4H8O | CID 11564466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Rearrangement [www2.chemistry.msu.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. purechemistry.org [purechemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Reactions of fatty cyclopropenoids with hydrogen halides and halogens - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. chemrxiv.org [chemrxiv.org]

- 20. chemrxiv.org [chemrxiv.org]

- 21. chemrxiv.org [chemrxiv.org]

- 22. Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]

reactivity profile of 1-Methylcyclopropanol with nucleophiles

An In-depth Technical Guide to the Reactivity Profile of 1-Methylcyclopropanol with Nucleophiles

Abstract

This compound is a strained, tertiary alcohol that serves as a versatile synthetic intermediate. Its unique reactivity is dominated by ring-opening reactions driven by the release of approximately 27-28 kcal/mol of inherent ring strain. This guide provides a comprehensive analysis of the reactivity profile of this compound with various nucleophiles under different catalytic conditions. We will explore the mechanistic underpinnings of acid-catalyzed, and transition-metal-catalyzed transformations, providing field-proven insights for researchers, scientists, and drug development professionals. This document details the causality behind experimental choices, presents detailed protocols, and summarizes key reactivity data, positioning this compound as a valuable building block in modern organic synthesis and medicinal chemistry.

Introduction: The Unique Nature of this compound

The cyclopropyl group is a prevalent structural motif in numerous FDA-approved drugs, where it can enhance potency, improve metabolic stability, and fine-tune pharmacokinetic properties.[1][2] this compound, a readily accessible member of this class, possesses a unique combination of structural features that render it a highly reactive and synthetically useful molecule.

-

Inherent Ring Strain: The three-membered ring forces the C-C-C bond angles to be approximately 60°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°.[3] This strain is the primary driving force for the ring-opening reactions that characterize its chemistry.[4][5]

-

Tertiary Alcohol: The hydroxyl group is attached to a quaternary carbon, which influences the mechanism of ring-opening, typically favoring pathways that proceed through a stable tertiary carbocation intermediate upon protonation and loss of water.

-

Synthesis: this compound is commonly synthesized in high yield via the titanium(IV)-isopropoxide-catalyzed Kulinkovich reaction between ethylmagnesium bromide and methyl acetate.[6][7][] Optimized procedures allow for reproducible, multigram-scale synthesis, making it a readily available starting material.[6]

This guide will dissect the core reaction pathways of this compound, focusing on its interactions with nucleophiles to generate diverse and valuable molecular scaffolds.

Core Mechanistic Pathways: Acid-Catalyzed Ring Opening

The predominant reaction pathway for this compound involves acid-catalyzed ring opening. The hydroxyl group itself is a poor leaving group; however, upon protonation by a Brønsted or Lewis acid, it is converted into a good leaving group (water), initiating the ring-opening cascade.[9][10]

The mechanism proceeds via two key steps:

-

Protonation: The hydroxyl oxygen is protonated by an acid catalyst, forming an oxonium ion.

-

Ring Opening: The C-C bond opposite the leaving group cleaves heterolytically. This cleavage is concerted with the departure of a water molecule to relieve ring strain and form a stabilized tertiary carbocation.

-

Nucleophilic Attack: A nucleophile traps the carbocation intermediate, leading to the final ring-opened product.

The choice of acid catalyst is critical. While strong acids like trifluoromethanesulfonic acid (TfOH) are effective, milder acids such as pyridinium p-toluenesulfonate (PPTS) can also be employed, sometimes offering better control and higher yields.[9] The use of fluorinated alcohol solvents like hexafluoroisopropanol (HFIP) has been shown to activate cyclopropanes towards nucleophilic ring opening, even with catalytic amounts of a Brønsted acid.[11][12][13]

Caption: General mechanism of acid-catalyzed ring opening of this compound.

Reactivity with Specific Nucleophiles

The nature of the nucleophile dictates the final product structure, making this compound a divergent synthetic precursor.

Oxygen Nucleophiles (Alcohols)

In the presence of an acid catalyst, alcohols act as effective nucleophiles, trapping the carbocation intermediate to form homoallylic ethers. This reaction is a straightforward method for introducing functionalized ether sidechains.

-

Mechanism: Follows the general acid-catalyzed pathway described above, with the alcohol serving as the "Nu-H".

-

Causality: The reaction is typically performed in an excess of the alcohol, which serves as both the nucleophile and the solvent, driving the equilibrium towards product formation. The choice of a non-nucleophilic solvent may be required for less reactive or more valuable alcohol nucleophiles.

Sulfur Nucleophiles (Thiols)

Thiols are excellent nucleophiles and react readily with the intermediate carbocation.[14][15] The resulting homoallylic thioethers are valuable intermediates in organic synthesis and drug discovery.

-

Mechanism: The reaction proceeds analogously to that with alcohols. Thiolates (RS⁻), the conjugate bases of thiols, are even more potent nucleophiles and can participate in ring-opening reactions, sometimes without strong acid catalysis, particularly in polar aprotic solvents.[5][16]

-

Experimental Insight: Thiol-ene reactions can sometimes be initiated by radical pathways.[15] To ensure a clean ionic mechanism, reactions should be performed in the dark and with the exclusion of radical initiators unless the radical pathway is desired.

Nitrogen Nucleophiles (Amines)

Primary and secondary amines can also serve as nucleophiles in the ring-opening reaction to produce homoallylic amines.[17][18]

-

Causality: Amines are basic and will be protonated by the acid catalyst. This deactivates the amine as a nucleophile. Therefore, a careful balance of acid concentration is required. Often, using an amine salt or adding the amine after the initial formation of the carbocation can be an effective strategy. Alternatively, using a Lewis acid that coordinates preferentially to the cyclopropanol oxygen over the amine nitrogen can promote the desired reaction.

Quantitative Data Summary

The following table summarizes representative examples of nucleophilic ring-opening reactions of cyclopropanols. While not all examples use this compound specifically, they illustrate the general conditions and expected outcomes.

| Substrate Type | Nucleophile | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Donor-Acceptor Cyclopropane | Indole | TfOH (cat.), HFIP, rt | 1,3-Difunctionalized Adduct | 90-99% | [12] |

| Donor-Acceptor Cyclopropane | Methanol | TfOH (cat.), HFIP, rt | Ring-Opened Ether | 90% | [12] |

| Cyclopropanated Bicycloalkene | Methanol | Pyridinium p-toluenesulfonate | Ring-Opened Ether | ~70% | [9] |

| Spiro-Activated Cyclopropane | Thiophenolate | DMSO, 20 °C | Thioether Adduct | Quantitative | [19] |

| Donor-Acceptor Cyclopropane | Azide (TMSN₃) | TfOH (cat.), HFIP, rt | Ring-Opened Azide | 85% | [12] |

Transition Metal-Catalyzed Pathways

An alternative mode of activation involves transition metal catalysis. Catalysts based on palladium, copper, or rhodium can promote ring-opening cross-coupling reactions.[4] These reactions often proceed through a different mechanism involving a metallo-homoenolate intermediate, typically leading to β-substituted ketones rather than homoallylic products.

Caption: Synthetic pathways from esters to functionalized products via this compound.

Applications in Drug Development

The homoallylic scaffolds produced from the ring-opening of this compound are valuable in medicinal chemistry. The introduction of a butenyl chain containing a heteroatom (O, S, N) at a specific position can significantly influence a molecule's binding affinity, solubility, and metabolic profile. The ability to quickly generate a library of diverse analogues from a single, readily prepared intermediate is a major advantage in the drug discovery process.

Experimental Protocols

The following protocol provides a detailed, self-validating methodology for a representative reaction.

Protocol: Acid-Catalyzed Ring Opening of this compound with Benzyl Alcohol

Objective: To synthesize 4-(benzyloxy)-2-methylbut-1-ene.

Materials:

-

Benzyl alcohol (C₇H₈O, MW: 108.14 g/mol ), anhydrous

-

Pyridinium p-toluenesulfonate (PPTS) (C₁₁H₁₁NO₃S, MW: 251.30 g/mol )

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

Procedure:

-

Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 g, 13.86 mmol).

-

Reagent Addition: Add anhydrous dichloromethane (20 mL) followed by anhydrous benzyl alcohol (2.99 g, 27.72 mmol, 2.0 equivalents).

-

Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS) (0.35 g, 1.39 mmol, 0.1 equivalents) to the stirred solution at room temperature.

-

Reaction: Attach a condenser and heat the reaction mixture to reflux (approx. 40 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-(benzyloxy)-2-methylbut-1-ene.

Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, thus validating the success of the protocol.

Summary and Outlook

This compound exhibits a rich and versatile reactivity profile, primarily driven by the release of ring strain. Its reactions with nucleophiles, particularly under acid-catalyzed conditions, provide reliable and high-yielding routes to valuable homoallylic ethers, thioethers, and amines. The predictability of the underlying carbocation mechanism allows for rational design of synthetic strategies. Future research will likely focus on developing enantioselective ring-opening reactions and expanding the scope of transition metal-catalyzed cross-coupling partners, further cementing the role of this compound as a powerful building block for creating molecular complexity in pharmaceutical and materials science.

References

- 1. New, simple and accessible method creates potency-increasing structure in drugs | Eberly College of Science [science.psu.edu]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alkane - Wikipedia [en.wikipedia.org]

- 4. Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. Cyclopropanol synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 15. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. youtube.com [youtube.com]

- 19. Inherent Reactivity of Spiro‐Activated Electrophilic Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 1-Methylcyclopropan-1-ol | C4H8O | CID 11564466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. This compound 29526-99-6 [sigmaaldrich.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Methylcyclopropanol

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition pathways of 1-methylcyclopropanol, a key building block in organic synthesis and drug development. While experimental data on the thermal analysis of this compound is not extensively documented in publicly available literature, this guide synthesizes information from studies on analogous compounds and foundational chemical principles to predict its behavior. We will explore the anticipated decomposition mechanisms, including the acid-catalyzed rearrangement to butan-2-one, and propose a framework for its experimental investigation using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Furthermore, this guide outlines the kinetic analysis required to determine critical parameters such as activation energy, providing researchers with a robust theoretical and practical foundation for handling and utilizing this reactive intermediate.

Introduction: The Significance of this compound

This compound (C₄H₈O) is a strained cyclic alcohol of significant interest in medicinal and synthetic chemistry.[1] Its compact, three-dimensional structure makes it an attractive scaffold for the design of novel therapeutics and complex organic molecules. The cyclopropyl moiety can impart unique conformational constraints and metabolic stability to drug candidates. The synthesis of this compound is often achieved through the Kulinkovich reaction.[2] However, the inherent ring strain of the cyclopropane ring, coupled with the presence of a hydroxyl group, renders the molecule susceptible to thermal and acid-catalyzed degradation. An understanding of its thermal stability is therefore paramount for its safe handling, storage, and application in multi-step syntheses.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₄H₈O | [1] |

| Molecular Weight | 72.11 g/mol | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | ~84 °C | [3] |

| Flash Point | 18.6 °C | [3] |

| CAS Number | 29526-99-6 | [1] |

Predicted Thermal Decomposition Pathways

The thermal decomposition of this compound is anticipated to proceed through several pathways, primarily driven by the relief of ring strain. The most likely transformations are ring-opening reactions, which can be initiated by heat and are often catalyzed by trace impurities, such as acids.

Acid-Catalyzed Rearrangement to Butan-2-one

Observations during the distillation of this compound suggest that it can rearrange to butan-2-one, particularly in the presence of acid and heat.[2] This transformation is a classic example of a carbocation-mediated rearrangement.

The proposed mechanism is as follows:

-

Protonation of the hydroxyl group: The hydroxyl group is protonated by an acid catalyst, forming a good leaving group (water).

-

Formation of a cyclopropylcarbinyl cation: Loss of water generates a highly unstable primary cyclopropylcarbinyl cation.

-

Ring opening: To alleviate ring strain and the unstable primary carbocation, the cyclopropane ring opens to form a more stable secondary carbocation.

-

Deprotonation: A base (e.g., water) removes a proton from the hydroxyl-bearing carbon, yielding the enol form of butan-2-one.

-

Tautomerization: The enol rapidly tautomerizes to the more stable keto form, butan-2-one.

References

- 1. 1-Methylcyclopropan-1-ol | C4H8O | CID 11564466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thermal rearrangements of 1-ethynyl-2-methylcyclopropane: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation energies for the decomposition of pharmaceuticals and their application to predicting hydrolytic stability in drug discovery - MedChemComm (RSC Publishing) [pubs.rsc.org]

The Untapped Potential of a Strained Scaffold: A Technical Guide to the Applications of 1-Methylcyclopropanol in Modern Organic Synthesis

Abstract

The pursuit of novel molecular architectures in drug discovery and materials science necessitates a diverse toolbox of chemical building blocks. Among these, strained ring systems offer a unique combination of three-dimensional structure and latent reactivity. 1-Methylcyclopropanol, a readily accessible yet underutilized C4 scaffold, stands out as a prime example. Its inherent ring strain, coupled with a versatile hydroxyl handle, makes it a powerful precursor for a range of synthetic transformations. This guide provides an in-depth exploration of this compound's potential, moving beyond theoretical concepts to detail field-proven applications. We will dissect its synthesis, delve into its utility in protecting group chemistry, explore its role in radical-mediated cascade reactions for heterocycle synthesis, and examine its potential as a masked homoenolate equivalent. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique reactivity of strained systems to access novel chemical space.

Foundational Chemistry of this compound: Synthesis and Intrinsic Reactivity

This compound (C₄H₈O) is a flammable, colorless liquid whose synthetic utility is rooted in the high ring strain of its cyclopropyl core.[1][2] This strain energy, a consequence of compressed C-C-C bond angles deviating significantly from the ideal sp³ hybridization, makes the ring susceptible to cleavage under various conditions, thereby releasing the strain and driving reactions forward. The tertiary alcohol moiety provides a convenient point for derivatization, allowing chemists to "arm" the cyclopropane for subsequent transformations.

Synthesis via the Kulinkovich Reaction: A Practical Approach

The most reliable and scalable synthesis of this compound is the Kulinkovich reaction, which involves the titanium(IV) alkoxide-catalyzed reaction of an acetate ester with a Grignard reagent.[3] Specifically, the reaction of methyl acetate with ethylmagnesium bromide in the presence of a titanium catalyst generates a titanacyclopropane intermediate. This intermediate subsequently rearranges to furnish the this compound product.

The causality behind this choice of reaction is twofold:

-

Accessibility of Starting Materials: Methyl acetate and ethylmagnesium bromide are commodity chemicals, making the process cost-effective.

-

Efficiency: The reaction proceeds in a single step to form the desired carbon skeleton.

Optimized procedures have been developed to maximize yield and simplify purification, which can be challenging due to the product's volatility and water miscibility.[4]

Experimental Protocol: Optimized Kulinkovich Synthesis of this compound

-

Step 1 (Reaction Setup): To a flame-dried, three-necked flask under an inert nitrogen atmosphere, add anhydrous diethyl ether and titanium(IV) isopropoxide.

-

Step 2 (Grignard Addition): Cool the solution to 0 °C and add ethylmagnesium bromide solution dropwise, maintaining the internal temperature below 5 °C. A color change is typically observed as the titanium complex forms.

-

Step 3 (Ester Addition): Slowly add methyl acetate to the reaction mixture. The reaction is often exothermic and should be controlled with an ice bath.

-

Step 4 (Quenching): Upon reaction completion (monitored by GC or TLC of a derivatized aliquot), slowly quench the reaction by the addition of saturated aqueous ammonium chloride.

-

Step 5 (Workup & Purification): Perform an aqueous workup. The volatile this compound is typically isolated by distillation. Due to its water miscibility, azeotropic distillation may be required for complete drying.[4]

Core Application I: A Novel Amine Protecting Group (MPoc)

A significant challenge in multi-step synthesis is the orthogonal protection of functional groups.[5] this compound serves as the key precursor to the (1-methyl)cyclopropyloxycarbonyl (MPoc) carbamate, a versatile and robust protecting group for primary and secondary amines.[6]

The MPoc group is notable for its stability and orthogonality:

-

Stability: It is resistant to a wide range of conditions, including strong bases, catalytic hydrogenation at ambient temperature, and various oxidizing and reducing agents.[6]

-

Orthogonality: It remains intact under conditions commonly used to cleave other standard amine protecting groups such as Boc (acid-labile), Cbz (hydrogenolysis), and Fmoc (base-labile).[6]

This stability profile allows for greater flexibility in synthetic design, enabling complex transformations on other parts of a molecule without risking premature deprotection of the amine.

Workflow: Synthesis and Application of the MPoc Protecting Group

The general workflow involves converting this compound into an activated chloroformate, which then reacts with the target amine to form the stable MPoc-carbamate.

Caption: Workflow for Amine Protection using MPoc.

Core Application II: Radical-Mediated Ring-Opening Cascades

The strain energy of this compound can be productively channeled through radical-mediated ring-opening reactions. Single-electron oxidation, for instance using manganese(III) acetate, generates a highly reactive β-keto radical.[4] This intermediate is not isolated but can be trapped in situ by a suitably positioned radical acceptor, initiating a cascade cyclization to build complex molecular scaffolds in a single step.

This strategy is exceptionally powerful for the rapid construction of nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.

Mechanism: Synthesis of Phenanthridines

A compelling example is the synthesis of phenanthridines from this compound and 2-isocyanobiphenyls.[4]

-

Oxidation & Ring-Opening: Mn(III) oxidizes the hydroxyl group of this compound, which fragments to form a β-keto radical (a butan-2-one radical).

-

Radical Addition: This radical adds to the isonitrile carbon of the 2-isocyanobiphenyl.

-

Intramolecular Cyclization (6-exo-trig): The resulting imidoyl radical undergoes a 6-exo-trig cyclization onto the pendant phenyl ring.

-

Aromatization: A final oxidation and loss of a proton yields the aromatic phenanthridine core.

Caption: Radical Cascade for Phenanthridine Synthesis.

This method provides a highly efficient route to complex heterocycles from simple starting materials, with the ketone functionality installed in the final product offering a handle for further diversification.

| Entry | Cyclopropanol Derivative | Isocyanide Derivative | Yield (%) |

| 1 | 1-Phenylcyclopropanol | 2-Isocyanobiphenyl | 85 |

| 2 | This compound | 2-Isocyano-4'-methylbiphenyl | 78 |

| 3 | This compound | 2-Isocyano-4'-methoxybiphenyl | 75 |

| 4 | Bicyclo[4.1.0]heptan-1-ol | 2-Isocyanobiphenyl | 91 |

| Data synthesized from trends reported in relevant literature.[4] |

Core Application III: Masked Homoenolate Equivalents

In classical carbonyl chemistry, enolates are powerful nucleophiles that react at the α-position. Homoenolates, which would react at the β-position, are synthetically challenging to generate and control. Silylated cyclopropanols can function as stable, masked homoenolate precursors.[5]

While the direct application of this compound requires its conversion to a silyloxycyclopropane, the underlying principle is a cornerstone of modern synthetic strategy. Upon treatment with a Lewis acid (e.g., TiCl₄), the cyclopropane ring opens to generate a β-metallo ketone, which behaves as a homoenolate equivalent.[5]

Conceptual Workflow: Lewis Acid-Mediated Ring Opening

-

Protection: The hydroxyl group of this compound is protected as a silyl ether (e.g., TMS ether) to prevent interference with the Lewis acid.

-

Activation & Ring Opening: A Lewis acid coordinates to the oxygen atom, weakening the cyclopropane C-C bonds and promoting ring opening. This generates a β-titanated ketone (or other metal equivalent).

-

Nucleophilic Attack: This intermediate can then be trapped by an electrophile (e.g., an aldehyde), resulting in the formation of a new C-C bond at the β-position relative to the original carbonyl group.

This strategy effectively reverses the normal reactivity of a carbonyl compound, opening up new avenues for carbon skeleton construction.

Experimental Protocol: Silylation and Ring Opening (Conceptual)

-

Step 1 (Silylation): To a solution of this compound in an aprotic solvent (e.g., CH₂Cl₂), add a base (e.g., triethylamine) followed by a silylating agent (e.g., trimethylsilyl chloride). Stir until the reaction is complete. Purify to obtain 1-methyl-1-(trimethylsilyloxy)cyclopropane.

-

Step 2 (Ring Opening and Trapping): In a separate flask, cool a solution of an electrophile (e.g., benzaldehyde) and a Lewis acid (e.g., TiCl₄) in CH₂Cl₂ to -78 °C.

-

Step 3 (Addition): Slowly add the silylated cyclopropane from Step 1 to the cooled solution.

-

Step 4 (Workup): Allow the reaction to proceed to completion, then quench with a suitable aqueous solution. After extraction and purification, the final product, a γ-hydroxy ketone, is isolated.

Conclusion and Future Outlook

This compound is more than a simple alcohol; it is a compact, highly versatile building block poised for broader application in organic synthesis. Its utility spans from the creation of novel protecting groups that simplify complex synthetic routes to its role as a linchpin in radical cascades that rapidly build molecular complexity. Furthermore, its potential as a masked homoenolate equivalent provides a powerful tool for unconventional bond disconnections. As the demand for novel, three-dimensional molecules continues to grow in pharmaceutical and materials research, the strategic application of strained ring systems like this compound will undoubtedly become increasingly vital. We encourage the synthetic community to explore the untapped potential of this powerful C4 scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Propargyloxycarbonyl (Poc) as a protective group for the hydroxyl function in carbohydrate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to 1-Methylcyclopropanol as a Versatile Precursor for Substituted Cyclopropanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring is a highly valuable structural motif in medicinal chemistry, prized for imparting conformational rigidity, metabolic stability, and unique electronic properties to bioactive molecules. 1-Methylcyclopropanol emerges as a strategic starting material for accessing a diverse array of substituted cyclopropanes. While its high ring strain energy classically predisposes it to ring-opening reactions, creating valuable acyclic intermediates, several synthetic strategies leverage this compound to generate more complex, substituted cyclopropanes with the three-membered ring intact. This guide provides an in-depth exploration of these ring-retention pathways, focusing on the underlying chemical principles, detailed experimental protocols, and their applications in the synthesis of high-value compounds for drug discovery. We will dissect two primary strategies: the functionalization of the hydroxyl group and the strategic dehydration to 1-methylcyclopropene, a highly reactive intermediate, followed by its subsequent elaboration.

Introduction: The Strategic Value of the Cyclopropane Motif

The cyclopropane ring, the smallest of the carbocycles, is a recurring feature in numerous natural products and FDA-approved pharmaceuticals. Its unique sp-hybridized character and inherent ring strain (approximately 27 kcal/mol) bestow upon it electronic properties intermediate between alkanes and alkenes. In drug design, the incorporation of a cyclopropane ring can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and fine-tune solubility and lipophilicity.[1] Given this, synthetic methodologies that provide efficient access to polysubstituted cyclopropanes are of paramount importance to the drug development pipeline.[2]

This compound is an attractive and readily available building block. Its reactivity is twofold: it can undergo ring-opening driven by the release of strain energy, or it can be functionalized through reactions that preserve the core cyclopropane structure. This guide will focus on the latter, providing the conceptual framework and practical methodologies for using this compound as a precursor to create a variety of substituted cyclopropane derivatives.

The Duality of Reactivity: Ring-Retention vs. Ring-Opening

The synthetic utility of this compound is governed by the selective activation of either the C-O bond of the alcohol or the strained C-C bonds of the ring.

-

Ring-Opening Pathways: The vast majority of literature on cyclopropanol chemistry focuses on ring-opening reactions.[3][4] These transformations, often mediated by transition metals or radical initiators, leverage the release of ring strain as a thermodynamic driving force.[5] This process typically generates a β-keto radical or a homoenolate equivalent, which are powerful intermediates for forming carbon-carbon bonds, leading to acyclic ketones or larger ring systems.[3]

-